molecular formula C21H34O2 B1681626 Allopregnanolone CAS No. 516-55-2

Allopregnanolone

Cat. No.: B1681626
CAS No.: 516-55-2
M. Wt: 318.5 g/mol
InChI Key: AURFZBICLPNKBZ-FZCSVUEKSA-N
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Scientific Research Applications

Sepranolone has a wide range of scientific research applications:

Mechanism of Action

Isopregnanolone, also known as Sepranolone, 5alpha-Pregnan-3beta-ol-20-one, Alloepipregnanolone, or Allopregnanolone, is an endogenous neurosteroid . This article will cover the mechanism of action of Isopregnanolone, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Isopregnanolone primarily targets the GABA_A receptor . It acts as a subunit-selective negative allosteric modulator of this receptor . The GABA_A receptor is an ionotropic receptor and ligand-gated ion channel which mediates inhibitory neurotransmission in the nervous system.

Mode of Action

Isopregnanolone interacts with the GABA_A receptor by selectively antagonizing the effects of this compound . . This selective antagonism results in changes in the receptor’s function, affecting the transmission of inhibitory signals in the nervous system.

Biochemical Pathways

Isopregnanolone is synthesized from progesterone in the body by the actions of the enzymes 5α-reductase and 3β-hydroxysteroid dehydrogenase . The intermediate in this two-step transformation is 5α-dihydroprogesterone . Isopregnanolone can be reversibly metabolized into this compound by the enzyme 3α-hydroxysteroid dehydrogenase .

Pharmacokinetics

The pharmacokinetics of Isopregnanolone involve its synthesis, metabolism, and elimination. It is synthesized from progesterone, metabolized into this compound, and has a relatively long serum elimination half-life of 14 hours in humans . These properties impact the bioavailability of Isopregnanolone in the body.

Result of Action

The action of Isopregnanolone results in the modulation of inhibitory neurotransmission in the nervous system. By antagonizing the effects of this compound at the GABA_A receptor, Isopregnanolone can influence neurological processes such as anesthesia, sedation, and eye movements .

Action Environment

The action, efficacy, and stability of Isopregnanolone can be influenced by various environmental factors. For example, levels of Isopregnanolone, progesterone, and this compound are highly correlated across the menstrual cycle and throughout pregnancy . This suggests that hormonal changes in the body can influence the levels and thus the action of Isopregnanolone.

Safety and Hazards

Allopregnanolone should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

There are ongoing efforts to develop novel neurosteroid therapeutics, including the development of an oral agent, zuranolone, and the IV and oral formulations of ganaxolone . These novel neurosteroid therapeutics are expected to provide fast-acting treatment for impairing disorders and improve our understanding of the underlying mechanisms of depressive disorders .

Chemical Reactions Analysis

Sepranolone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are different neurosteroid derivatives .

Properties

IUPAC Name

1-[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURFZBICLPNKBZ-FZCSVUEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001023710
Record name 3-beta-Hydroxy-5-alpha-pregnan-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001023710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alloepipregnanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

516-55-2
Record name 3β-Hydroxy-5α-pregnan-20-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allopregnanolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sepranolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12972
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Record name 3-beta-Hydroxy-5-alpha-pregnan-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001023710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-β-hydroxy-5-α-pregnan-20-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.478
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SEPRANOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P8Z6V53MU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Alloepipregnanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

194.5 °C
Record name Alloepipregnanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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